molecular formula C10H12INO B14832412 3-Cyclopropoxy-5-iodo-N-methylaniline

3-Cyclopropoxy-5-iodo-N-methylaniline

Katalognummer: B14832412
Molekulargewicht: 289.11 g/mol
InChI-Schlüssel: ODRMYPHYFRBVOO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopropoxy-5-iodo-N-methylaniline is an organic compound with the molecular formula C10H12INO. It contains a total of 25 atoms: 12 hydrogen atoms, 10 carbon atoms, 1 nitrogen atom, 1 oxygen atom, and 1 iodine atom . This compound is characterized by its unique structure, which includes a cyclopropoxy group, an iodine atom, and a methylaniline moiety. The presence of these functional groups makes it an interesting subject for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-iodo-N-methylaniline can be achieved through several methods One common approach involves the nucleophilic substitution of an appropriate precursorThe iodination of the aromatic ring can be carried out using iodine or iodine-containing reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

3-Cyclopropoxy-5-iodo-N-methylaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines. Substitution reactions can result in the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

3-Cyclopropoxy-5-iodo-N-methylaniline has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 3-Cyclopropoxy-5-iodo-N-methylaniline involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting various biochemical pathways. The exact mechanism depends on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Cyclopropoxy-5-iodoaniline: Similar structure but lacks the N-methyl group.

    3-Cyclopropoxy-4-iodo-N-methylaniline: Similar structure with a different position of the iodine atom.

    3-Cyclopropoxy-5-bromo-N-methylaniline: Similar structure with bromine instead of iodine.

Uniqueness

3-Cyclopropoxy-5-iodo-N-methylaniline is unique due to the presence of the cyclopropoxy group, iodine atom, and N-methyl group in its structure. This combination of functional groups imparts specific chemical properties and reactivity, making it distinct from other similar compounds.

Eigenschaften

Molekularformel

C10H12INO

Molekulargewicht

289.11 g/mol

IUPAC-Name

3-cyclopropyloxy-5-iodo-N-methylaniline

InChI

InChI=1S/C10H12INO/c1-12-8-4-7(11)5-10(6-8)13-9-2-3-9/h4-6,9,12H,2-3H2,1H3

InChI-Schlüssel

ODRMYPHYFRBVOO-UHFFFAOYSA-N

Kanonische SMILES

CNC1=CC(=CC(=C1)I)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.